methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate
Description
Methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate is a bithiophene derivative featuring a 2,3'-linked bithiophene core. The compound is substituted at the 4' position with a methyl carboxylate group and at the 5' position with a thiophene-2-amido moiety. The amide linkage introduces hydrogen-bonding capability and enhanced stability compared to ester or alkyl substituents, while the methyl carboxylate group contributes to solubility in polar solvents . Related analogs, such as methyl 2,2'-bithiophene-5-carboxylate (compound 7 in ), highlight the importance of substituent effects on reactivity and function .
Properties
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S3/c1-19-15(18)12-9(10-4-2-6-20-10)8-22-14(12)16-13(17)11-5-3-7-21-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHGMSQEBRYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate typically involves the formation of the bithiophene core followed by functionalization at specific positions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between thiophene rings . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under inert atmosphere.
Industrial Production Methods
Industrial production of thiophene derivatives, including methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate, may involve scalable synthetic routes such as the Gewald reaction or the Wilgerodt-Kindler reaction . These methods are favored for their efficiency and ability to produce large quantities of the desired compounds with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into partially or fully hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene 1,1-dioxides, while substitution reactions can introduce various functional groups at specific positions on the thiophene ring .
Scientific Research Applications
Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent optoelectronic properties.
Pharmaceuticals: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Materials Science: Utilized in the synthesis of advanced materials with applications in sensors, photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In biological applications, it may interact with cellular targets to exert antimicrobial or anticancer effects, although the exact molecular pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared below with structurally analogous bithiophene derivatives, focusing on substituents, synthesis, and applications.
Key Differences and Implications
Substituent Effects on Bioactivity: The hydroxybutynyl group in compound 14 confers anti-inflammatory activity, while the methyl carboxylate in compound 7 lacks direct bioactivity reports . The amide group in the target compound may enhance interactions with biological targets via H-bonding, though experimental validation is needed. Thiophene-2-amido substituents (vs.
Synthetic Routes: Analogous compounds are synthesized via Suzuki coupling (e.g., Pd-catalyzed coupling of brominated bithiophenes with stannyl reagents) or Wittig reactions . The target compound likely requires sequential bromination, coupling, and amidation steps. Ethyl 5'-amino-[2,3'-bithiophene]-4'-carboxylate () suggests that amidation can be achieved via nucleophilic substitution or coupling with thiophene-2-carboxylic acid derivatives .
Electrochemical Behavior: Bithiophenes with electron-withdrawing groups (e.g., carboxylate) exhibit lower oxidation potentials than alkyl-substituted derivatives (e.g., 3-undecyl-2,2'-bithiophene), facilitating polymerization into conductive films . The amide group may further modulate redox behavior by stabilizing radical cations through resonance .
Solubility and Stability :
- Methyl carboxylate and amide groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted bithiophenes. Amides are also more hydrolytically stable than esters, favoring long-term storage .
Notes and Limitations
- Direct experimental data on the target compound are absent in the provided evidence; comparisons are based on structural analogs.
- Contradictions exist in substituent effects: electron-withdrawing groups (e.g., carboxylate) lower oxidation potentials in polymers , but bioactivity depends on specific substituent interactions .
- Further studies are needed to validate the compound’s electrochemical and pharmacological profiles.
Biological Activity
Methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate (CAS No. 503431-94-5) is an organic compound with a complex structure that incorporates thiophene and bithiophene moieties. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C15H11NO3S3
- Molecular Weight : 349.4477 g/mol
- SMILES Notation :
COC(=O)c1c(scc1c1cccs1)NC(=O)c1cccs1
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are critical in combating oxidative stress in biological systems, which is linked to various diseases.
- Case Study : A study demonstrated that derivatives containing thiophene rings showed enhanced radical scavenging activity compared to their non-thiophene counterparts. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them.
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications, particularly through the inhibition of pro-inflammatory cytokines.
- Research Findings : In vitro studies revealed that compounds with similar structures inhibited the production of TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The IC50 values for these compounds ranged from 0.54 µM to 3.33 µM, indicating potent anti-inflammatory effects.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of TNF-α and IL-6 |
| Similar Thiophene Derivative | 0.84 | Radical scavenging |
Anticancer Activity
The potential anticancer properties of this compound have been explored through various studies focusing on its ability to induce apoptosis in cancer cells.
- Findings : In vitro assays showed that the compound could inhibit cell proliferation in human cancer cell lines. The mechanism is believed to involve the modulation of apoptosis-related proteins, leading to increased apoptosis rates.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | TBD | Proliferation inhibition |
| MCF-7 | TBD | Induction of apoptosis |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Interaction : The compound can bind to enzymes involved in inflammatory responses, modulating their activity through competitive inhibition.
- Receptor Binding : It may also interact with specific receptors on cell membranes, influencing signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate | Furan-Thiophene Hybrid | Antioxidant |
| Methyl 3-(thiophen-2-amido)benzoate | Thiophene-Benzoate Hybrid | Moderate Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
